![molecular formula C20H20N2O2S B2531290 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 301176-20-5](/img/structure/B2531290.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic acetamide derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves a reaction with ethyl cyanoacetate followed by various cyclization and attack reactions to produce a diverse set of products . Similarly, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides uses C-C coupling methodology in the presence of Pd(0) . These methods highlight the complexity and versatility of synthesizing acetamide derivatives with heterocyclic structures.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and intermolecular interactions . For example, the crystal structure of N-methyl-α-2-bromophenyl-1,2,3-thiadiazole-4-acetamide was determined, revealing the arrangement of molecules in the solid state . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the heterocyclic core. The papers describe various reactions, including cyclization, condensation, and C-C coupling, which are used to synthesize these compounds . The reactivity can also be studied through computational methods, such as density functional theory (DFT), to predict the behavior of molecules during chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. These properties include photophysical behavior, as seen in the study of hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, where the nature of the assemblies was influenced by the substituents on the benzothiazole moiety . Additionally, the biological activities of these compounds, such as antitumor, antibacterial, and hypoglycemic activities, are a direct result of their chemical properties . Theoretical approaches also provide insights into the electronic properties, charge transfer, and thermodynamic behavior of these molecules .
Aplicaciones Científicas De Investigación
Anticancer Applications
- Synthesis and Biological Evaluation : A study described the synthesis of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to the one , for their anticancer activity. The compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, with one showing a high selectivity and significant apoptosis induction in cancer cells compared to a standard, cisplatin (Evren et al., 2019).
- Potential as Anticancer Agents : Another research explored the anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, demonstrating growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Anti-inflammatory and Antioxidant Properties
- Compounds related to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide have been synthesized and evaluated for anti-inflammatory and antioxidant activities, showing potential in treating related disorders (Koppireddi et al., 2013).
Antimicrobial Activity
- Novel Schiff Bases and Thiazolidinone Derivatives : A study focused on synthesizing and evaluating the antimicrobial properties of compounds with structures similar to the target molecule, revealing promising antibacterial and antifungal activities (Fuloria et al., 2014).
Molecular Imaging and Diagnostic Applications
- Imaging Probe for 5-HT2A Receptors : Research has been conducted on derivatives for use as imaging probes, targeting serotonin receptors in the brain, highlighting their application in diagnosing and studying neurological conditions (Prabhakaran et al., 2006).
Photophysical Properties and Material Science
- An insight into the photophysical properties of amide hydrogen-bonded derivatives showed their potential in materials science, emphasizing their unique hydrogen bonding interactions and applications in designing novel materials (Balijapalli et al., 2017).
Mecanismo De Acción
Thiazole compounds may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . For example, “N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine” potently caused inhibition of tubulin polymerization with IC 50 values between 0.36 and 0.86 μM in the three cancer cell lines and disruption of tubulin microtubule dynamics in a manner similar to CA-4 .
Direcciones Futuras
Thiazole compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable .
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-7-9-16(10-8-14)11-17-12-21-20(25-17)22-19(23)13-24-18-6-4-3-5-15(18)2/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHGSGHJXXUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

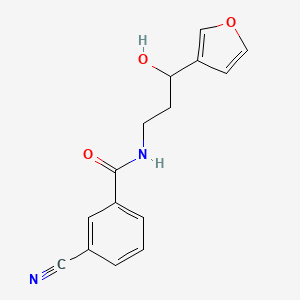
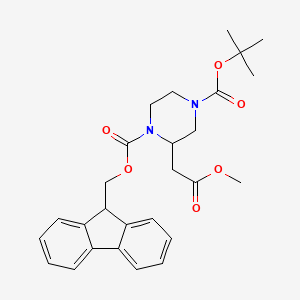

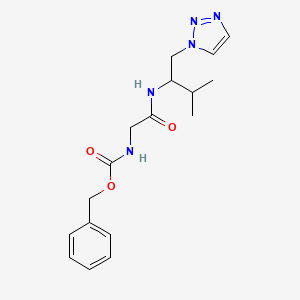

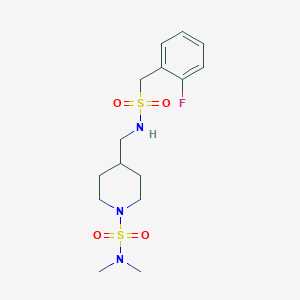
![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
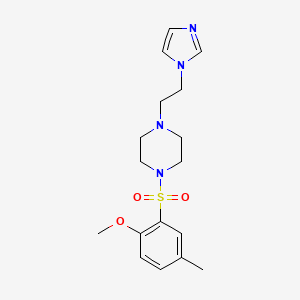
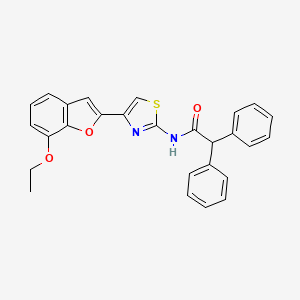
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)